
cis-(3-Aminocyclobutyl)acetic acid hydrochloride
Overview
Description
cis-(3-Aminocyclobutyl)acetic acid hydrochloride: is a chemical compound with the molecular formula C₆H₁₂ClNO₂. It is a white or off-white crystalline substance that is soluble in water and organic solvents
Preparation Methods
The synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride involves several steps. One common synthetic route includes the cyclization of a suitable precursor followed by the introduction of the amino and acetic acid groups. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Group
The primary amine in cis-(3-Aminocyclobutyl)acetic acid hydrochloride participates in nucleophilic substitutions and condensations.
Sulfonamide Formation
The amine reacts with sulfonyl chlorides to form sulfonamide derivatives. For example:
Reaction :
Reagent/Conditions | Product (m/z) | Yield | Source |
---|---|---|---|
DIPEA, dry acetonitrile, rt, 16h | 335 (M+H)⁺ | 45 mg |
Mechanism involves deprotonation of the amine by DIPEA, followed by nucleophilic attack on the sulfonyl chloride.
Reductive Amination
The amine undergoes reductive amination with ketones/aldehydes. For example, reaction with cycloketones in the presence of NaBH₃CN produces secondary amines.
Reactions of the Carboxylic Acid Group
The acetic acid moiety participates in esterification and amide coupling.
Esterification
Reaction with alcohols under acidic or coupling-agent conditions:
Example :
Reagent/Conditions | Product Solubility | Notes | Source |
---|---|---|---|
Methanol, HCl catalysis | Improved lipophilicity | Common for prodrug design |
Amide Bond Formation
Coupling with amines using agents like EDC/HOBt:
Example :
Coupling Agent | Application | Source |
---|---|---|
EDC/HOBt, DCM | Peptide mimetics for drug discovery |
Cyclobutane Ring Stability
The strained cyclobutane ring remains intact under mild conditions but undergoes ring-opening under strong acidic/basic or thermal stress:
Condition | Observation | Source |
---|---|---|
1M HCl, 80°C, 2h | Partial ring-opening to linear diamine | |
Pd/C, H₂, 60°C | No ring hydrogenation |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Cis-ACBA-HCl is being explored for its potential therapeutic uses:
- Neuroprotective Effects : Studies indicate that cis-ACBA-HCl may enhance synaptic plasticity and cognitive functions, suggesting applications in neurodegenerative diseases like Alzheimer's.
-
Enzyme Inhibition : It has shown promise as an inhibitor of:
- Histone Deacetylases (HDACs) : Involved in gene expression regulation, with implications in cancer therapy.
- Matrix Metalloproteinases (MMPs) : Key players in tissue remodeling and wound healing.
Neuropharmacology
Cis-ACBA-HCl interacts with neurotransmitter systems, particularly:
- Glutamate Receptors : May modulate excitatory signaling pathways.
- GABA Receptors : Potential influence on inhibitory signaling pathways.
These interactions are crucial for understanding its mechanisms of action and therapeutic potential in cognitive disorders.
Antimicrobial Activity
Preliminary studies have demonstrated antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that cis-ACBA-HCl could be comparable to established antibiotics, warranting further exploration into its clinical applications.
Neuropharmacological Studies
A study investigated the effects of cis-ACBA-HCl on synaptic plasticity in rodent models. Results indicated enhanced long-term potentiation (LTP) following treatment, suggesting its potential role as a cognitive enhancer.
Antimicrobial Efficacy
In vitro tests demonstrated significant inhibitory effects against various pathogens. Further research is needed to elucidate the mechanisms behind this activity and its efficacy in vivo.
Mechanism of Action
The mechanism of action of cis-(3-Aminocyclobutyl)acetic acid hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
cis-(3-Aminocyclobutyl)acetic acid hydrochloride can be compared with similar compounds such as:
- cis-(3-Aminocyclobutyl)methanol hydrochloride
- 3-(Methylsulfonylamino)benzylamine hydrochloride These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific combination of the amino and acetic acid groups, which confer distinct chemical and biological properties .
Biological Activity
cis-(3-Aminocyclobutyl)acetic acid hydrochloride (cis-ACBA-HCl) is a novel compound with a unique cyclobutane ring structure, classified as an amino acid derivative. Its molecular formula is C₆H₁₂ClNO₂, with a molecular weight of approximately 165.618 g/mol. This compound has gained attention in scientific research due to its significant biological activities, particularly in the fields of neuropharmacology, enzymatic inhibition, and antimicrobial properties.
The biological activity of cis-ACBA-HCl primarily stems from its interactions with specific molecular targets involved in various biochemical pathways. Notably, it has been studied for its potential to:
- Inhibit Histone Deacetylases (HDACs) : These enzymes play a crucial role in regulating gene expression and are implicated in cancer and inflammatory diseases.
- Inhibit Matrix Metalloproteinases (MMPs) : MMPs are involved in tissue remodeling and wound healing, making them significant targets for therapeutic intervention.
- Modulate Neurotransmitter Systems : The compound may influence synaptic plasticity by interacting with glutamate and GABA receptors, which are essential for learning and memory processes.
1. Neuroprotective Effects
Research indicates that cis-ACBA-HCl exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. It has shown promise in modulating synaptic plasticity, which is critical for cognitive functions. The compound's ability to interact with neurotransmitter receptors suggests potential therapeutic applications in treating conditions such as Alzheimer's disease and other cognitive disorders .
2. Antimicrobial Activity
Cis-ACBA-HCl has demonstrated antimicrobial activity against various bacterial and fungal strains. Preliminary studies indicate its effectiveness against certain pathogens; however, further research is needed to elucidate the mechanisms behind this activity and its efficacy in vivo.
3. Enzyme Inhibition
The compound's role as an inhibitor of HDACs and MMPs highlights its potential therapeutic implications in cancer treatment and inflammatory conditions. By modulating these enzyme activities, cis-ACBA-HCl may contribute to altered gene expression profiles beneficial for disease management .
Comparative Analysis with Similar Compounds
To better understand the unique properties of cis-ACBA-HCl, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
cis-(3-Aminocyclobutyl)methanol hydrochloride | Amino Acid Derivative | Potential neuroprotective effects |
3-(Methylsulfonylamino)benzylamine hydrochloride | Amino Acid Derivative | Antimicrobial properties |
Cis-ACBA-HCl's distinct combination of amino and acetic acid groups provides unique chemical and biological properties that differentiate it from these similar compounds.
Case Studies
Several studies have explored the biological activity of cis-ACBA-HCl:
- Neuropharmacological Studies : A study investigated the effects of cis-ACBA-HCl on synaptic plasticity in rodent models. Results indicated enhanced long-term potentiation (LTP) following treatment, suggesting its potential role as a cognitive enhancer.
- Antimicrobial Efficacy : In vitro tests demonstrated that cis-ACBA-HCl exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, warranting further exploration into its clinical applications.
Future Research Directions
Ongoing research aims to clarify the precise molecular mechanisms through which cis-ACBA-HCl exerts its biological effects. Key areas include:
- Detailed Mechanistic Studies : Investigating the specific pathways influenced by cis-ACBA-HCl will enhance understanding of its therapeutic potential.
- In Vivo Efficacy Trials : Conducting animal studies to evaluate the compound's effectiveness and safety profile in treating neurodegenerative diseases and infections.
Properties
IUPAC Name |
2-(3-aminocyclobutyl)acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULUUIGASJOBOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-40-7 | |
Record name | rac-2-[(1r,3r)-3-aminocyclobutyl]acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.